molecular formula C18H24N2O3S B11702720 Butyl 6-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Butyl 6-(2-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B11702720
M. Wt: 348.5 g/mol
InChI Key: BVYZTBYFPQMYCV-UHFFFAOYSA-N
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Description

BUTYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-ethoxybenzaldehyde, butyl acetoacetate, and thiourea.

    Condensation Reaction: These starting materials undergo a Biginelli reaction, a three-component condensation reaction, in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions for several hours.

    Cyclization: The intermediate product formed undergoes cyclization to form the tetrahydropyrimidine ring.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of BUTYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thiol group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, BUTYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is used as a building block for the synthesis of more complex molecules

Biology

This compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.

Medicine

In medicinal chemistry, BUTYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new medications.

Industry

In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of BUTYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • BUTYL 4-(2-PHENOXY)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • BUTYL 4-(2-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

BUTYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

butyl 4-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O3S/c1-4-6-11-23-17(21)15-12(3)19-18(24)20-16(15)13-9-7-8-10-14(13)22-5-2/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,24)

InChI Key

BVYZTBYFPQMYCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCC)C

Origin of Product

United States

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